![molecular formula C21H22N4O4 B2520121 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034415-73-9](/img/structure/B2520121.png)

3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

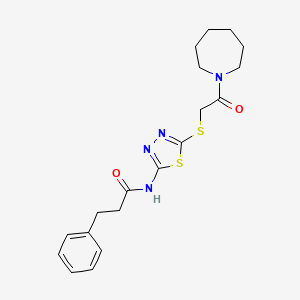

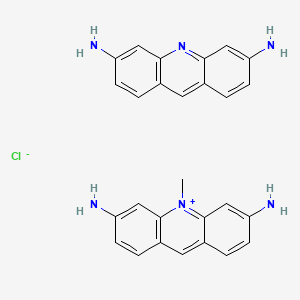

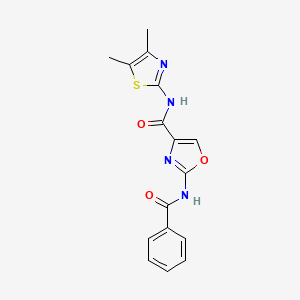

The compound “3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can vary based on the substitution of various groups on the isoxazole ring . The specific molecular structure of “3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” is not detailed in the retrieved papers.Chemical Reactions Analysis

Isoxazole derivatives have been used in various chemical reactions due to their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The specific chemical reactions involving “3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” are not detailed in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary based on their structure . The specific physical and chemical properties of “3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación

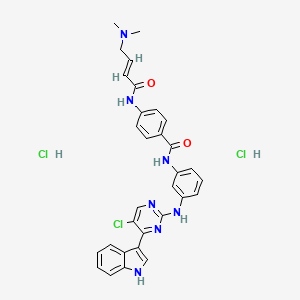

- Research : A novel lead compound was designed based on Hit15, identified in silico as a dual kinase inhibitor against CK2 and GSK3β. Structural analogs were synthesized, and compound 1g exhibited the highest dual kinase inhibitory activity .

- Research : Researchers have developed L-proline-catalyzed synthesis of 1,2,3-triazoles via enamine-mediated [3 + 2]-cycloaddition reactions. Regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has also been achieved using organocatalytic enamine azide reactions .

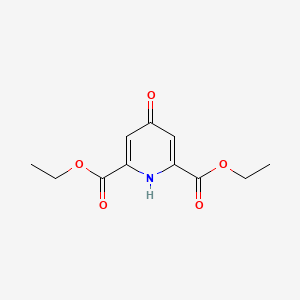

- Research : A multicomponent synthesis yielded ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. An interesting cyclization led to the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one, which may have apoptosis-inducing potential .

Dual Kinase Inhibition

1,2,3-Triazole Synthesis

Apoptosis-Inducing Properties

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate Synthetase (PS) . PS is a crucial enzyme in the biosynthetic pathway of pantothenate, a vital component of coenzyme A, in Mycobacterium tuberculosis (MTB) . This pathway is absent in mammals, making it an attractive target for drug discovery .

Mode of Action

The compound interacts with PS, inhibiting its function .

Biochemical Pathways

The inhibition of PS disrupts the pantothenate biosynthetic pathway, which is crucial for the pathogenicity of MTB . This disruption affects the synthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions, including those involved in energy metabolism .

Result of Action

The inhibition of PS and the subsequent disruption of the pantothenate biosynthetic pathway can lead to the death of MTB . This is because the bacteria are unable to synthesize coenzyme A, which is essential for their survival and proliferation .

Propiedades

IUPAC Name |

3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-19-14-5-1-3-7-16(14)22-21(28)25(19)13-9-11-24(12-10-13)20(27)18-15-6-2-4-8-17(15)29-23-18/h1,3,5,7,13H,2,4,6,8-12H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCCJVJVPOVWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)